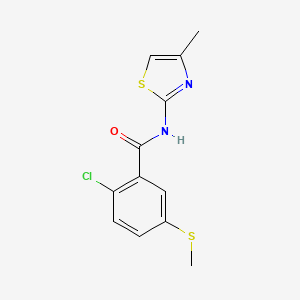

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of thiazol-2-yl benzamide derivatives involves various chemical reactions aimed at introducing different functional groups to the benzamide and thiazole moieties. For example, the synthesis of similar compounds has been achieved through efficient synthetic methodologies that exploit the reactivity of cyanomethylene functionality or through cyclization of thioamide with chloroacetoacetate, yielding high process yields (Mohamed et al., 2020) (Li-jua, 2015). Microwave-assisted synthesis has also been utilized for facilitating and speeding up the reaction processes (Tiwari et al., 2017).

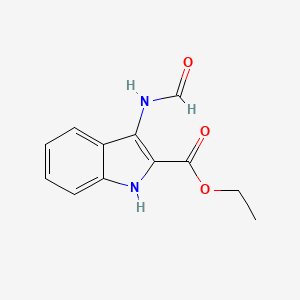

Molecular Structure Analysis

The molecular structure of thiazole benzamide derivatives often involves intricate arrangements facilitating various non-covalent interactions. For instance, the crystal structure analysis of certain derivatives has shown helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020). These structural features play a crucial role in determining the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Thiazole benzamide derivatives engage in various chemical reactions, influencing their potential applications. Their reactivity can be exploited to construct new heterocycles or to modify existing ones for desired properties. The reactivity of these compounds is also a subject of study for the synthesis of novel heterocyclic compounds with specific activities (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of thiazole benzamide derivatives, such as melting points, solubility, and stability, are essential for their practical applications. These properties are often determined by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with various substrates, are central to the application of thiazole benzamide derivatives in different fields. Studies have shown that modifications to the thiazole and benzamide moieties can significantly impact the chemical properties, leading to compounds with promising biological activities (Tiwari et al., 2017).

Propiedades

IUPAC Name |

2-chloro-5-methylsulfanyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c1-7-6-18-12(14-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPDBVKBCTSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)SC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)

![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)

![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)

![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)